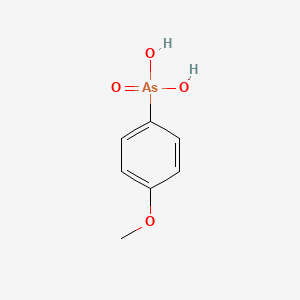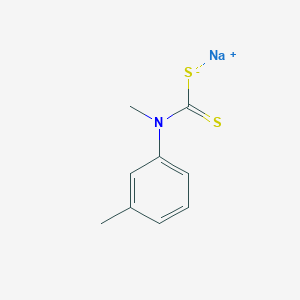
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt is a chemical compound with the molecular formula C9H10NS2Na. It is a member of the dithiocarbamate family, which are known for their diverse applications in various fields such as agriculture, medicine, and industry. This compound is particularly noted for its role as a ligand in coordination chemistry and its potential use in the synthesis of metal complexes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt typically involves the reaction of N-methyl-m-toluidine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:
Reactants: N-methyl-m-toluidine, carbon disulfide, sodium hydroxide.
Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.
Procedure: N-methyl-m-toluidine is dissolved in water, followed by the addition of sodium hydroxide. Carbon disulfide is then added dropwise to the solution while stirring continuously. The reaction mixture is stirred for several hours until the formation of the sodium salt is complete.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the addition of reactants and maintain optimal reaction conditions. The product is typically purified through crystallization or other separation techniques to ensure high purity and yield .
化学反应分析
Types of Reactions
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The sodium ion can be substituted with other metal ions to form metal complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Metal salts like copper sulfate and nickel chloride are used to form metal complexes.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Metal complexes such as copper and nickel dithiocarbamates.
科学研究应用
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the formulation of pesticides and fungicides due to its ability to chelate metal ions.
作用机制
The mechanism of action of N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt involves its ability to chelate metal ions. The compound forms stable complexes with various metal ions, which can alter the reactivity and properties of the metal. This chelation process is crucial in its applications as a ligand in coordination chemistry and its potential biological activities .
相似化合物的比较
Similar Compounds
- N-Ethyl-N-(m-tolyl)dithiocarbamic acid sodium salt
- N-Methyl-N-phenyl dithiocarbamic acid sodium salt
- N-Methyl-N-(p-tolyl)dithiocarbamic acid sodium salt
Uniqueness
N-Methyl-N-(m-tolyl)dithiocarbamic acid sodium salt is unique due to its specific structural configuration, which influences its reactivity and the stability of the metal complexes it forms. Compared to similar compounds, it may exhibit different electronic and steric properties, making it suitable for specific applications in catalysis and material science .
属性
分子式 |
C9H10NNaS2 |
|---|---|
分子量 |
219.3 g/mol |
IUPAC 名称 |
sodium;N-methyl-N-(3-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C9H11NS2.Na/c1-7-4-3-5-8(6-7)10(2)9(11)12;/h3-6H,1-2H3,(H,11,12);/q;+1/p-1 |
InChI 键 |
VGORMOAHUIIOFH-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC=C1)N(C)C(=S)[S-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


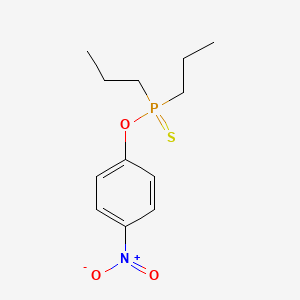
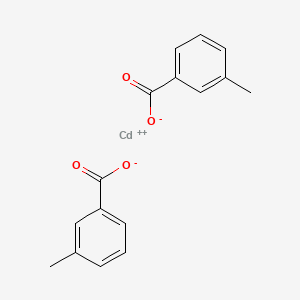
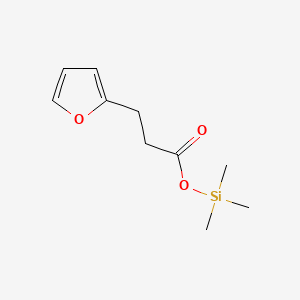
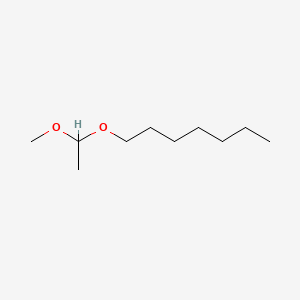
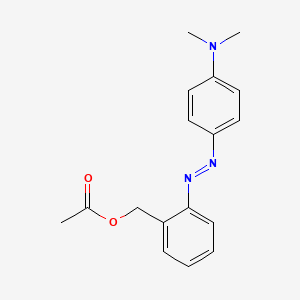
![(3S,7S,8R,9S,10R,13S,14S)-3-hydroxy-7-methoxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806849.png)
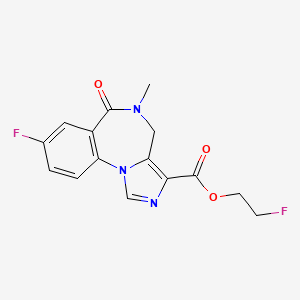
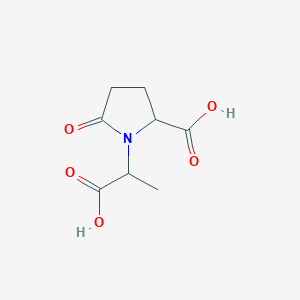
![2-Ethyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B13806867.png)
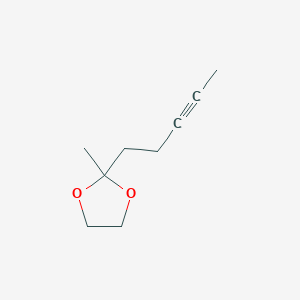
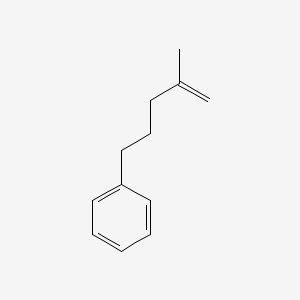
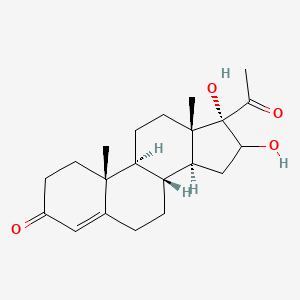
![5-Chloro-2-[(4-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13806878.png)
